(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzoate
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Description
The compound is a derivative of 3,4,5-trimethoxybenzaldehyde , which is an organic compound and a biochemical. Within this class of compounds, the chemical is categorized as a trisubstituted aromatic aldehyde .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA) have been synthesized and successfully grown at room temperature by adapting slow evaporation technique using mixed solvent of acetone and methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction . The presence of various modes of functional groups of the title crystal was analyzed by Fourier-Transform Infra-Red (FT-IR) spectra .Scientific Research Applications
Synthesis and Derivatives
- The compound 3-oxo-2,3-dihydrobenzofuran, related to the specified chemical, has been utilized in synthesizing various pyran derivatives, including Z + E isomers (J. Mérour & F. Cossais, 1991). These derivatives have potential applications in various chemical reactions and syntheses.
Structural Analysis
- Investigations into the crystal structures of related compounds, such as 3-oxo-3H-2,1-benzoxiodol-1-yl benzoate, have contributed to a better understanding of molecular conformations and packing modes in solid-state chemistry (J. Gougoutas & L. Lessinger, 1974).
Bioactivity and Medicinal Chemistry
- A study on new benzenesulfonamides incorporating 3,4,5-trimethoxy moieties, similar to the query compound, revealed their potential as carbonic anhydrase inhibitors and cytotoxic agents, which may be crucial for anti-tumor activity studies (H. Gul et al., 2016).
Nucleic Acids Research
- Research involving the selective 2'-benzoylation of protected ribonucleosides using 3,4,5-trimethoxybenzoyl, a related compound, has impacted the field of synthetic RNA, facilitating the preparation of DNA-RNA mixtures (T. Kempe et al., 1982).
Inorganic Chemistry
- Zinc complexes derived from benzoic acids, similar to the query compound, have been synthesized and found effective as catalysts in copolymerization reactions, demonstrating significant utility in materials science (D. Darensbourg et al., 2002).
Antimicrobial Activity
- Compounds structurally related to the query chemical have been synthesized and displayed antimicrobial activity against various bacterial strains, indicating potential pharmaceutical applications (N. PansareDattatraya & S. Devan, 2015).
Antiangiogenic Properties
- Dihydrobenzofuran lignans, which are structurally related to the specified compound, have shown pronounced antiangiogenic activity, particularly significant in medical research focused on cancer therapy (S. Apers et al., 2002).
properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(26)18-10-9-17(14-19(18)32-20)31-25(27)16-7-5-4-6-8-16/h4-14H,1-3H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKTZYSHVSDROM-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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